molecular formula C19H13N5O3S2 B2573988 1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 941252-72-8

1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No. B2573988
CAS RN: 941252-72-8
M. Wt: 423.47
InChI Key: WSHZAPROBHQBDP-UHFFFAOYSA-N
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Description

1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C19H13N5O3S2 and its molecular weight is 423.47. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

Research into similar compounds to 1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has shown potential in anti-inflammatory applications. A study by Karande and Rathi (2017) synthesized and tested derivatives for anti-inflammatory activity using the carrageenan-induced paw edema test in rats, revealing significant results even without a carboxyl group, reducing gastric irritation potential (Karande & Rathi, 2017).

Ligand for Metal Complexes

The compound and its derivatives have been explored as ligands for complexes with Group 12 elements. Castiñeiras, García-Santos, and Saa (2019) synthesized complexes using a similar ligand and studied their molecular and supramolecular structures through X-ray diffractometry. These studies are essential for understanding the coordination and potential applications in material science or catalysis (Castiñeiras, García-Santos, & Saa, 2019).

Synthesis of Novel Compounds

The structure of 1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is conducive to the synthesis of various novel compounds. Kopchuk et al. (2017) described a one-pot non-cyanide method for synthesizing 3-cyanoisoquinolines, showcasing the versatility and reactivity of similar compounds in organic synthesis (Kopchuk et al., 2017).

Use in Coordination Chemistry

Ruthenium complexes containing similar compounds as pendent catechol rings have been synthesized and characterized, as demonstrated in a study by O'Brien et al. (2004). These complexes were analyzed using various spectroscopic methods, highlighting their potential in coordination chemistry and material science (O'Brien et al., 2004).

Urease Inhibition

The compound and its derivatives have been studied for their urease inhibitory activities. Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand, similar in structure, and found strong urease inhibition activities, suggesting potential medicinal or agricultural applications (Fang et al., 2019).

properties

IUPAC Name

1-(4-nitrothiophen-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S2/c25-16(17-10-15(11-28-17)24(26)27)12-29-19-22-21-18(13-6-8-20-9-7-13)23(19)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZAPROBHQBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CS3)[N+](=O)[O-])C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrothiophen-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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